2,4-Dihydroxy-4'-methylbenzophenone 2,4-Dihydroxy-4'-methylbenzophenone
Brand Name: Vulcanchem
CAS No.: 40444-43-7
VCID: VC21336487
InChI: InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8,15-16H,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

2,4-Dihydroxy-4'-methylbenzophenone

CAS No.: 40444-43-7

Cat. No.: VC21336487

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dihydroxy-4'-methylbenzophenone - 40444-43-7

Specification

CAS No. 40444-43-7
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name (2,4-dihydroxyphenyl)-(4-methylphenyl)methanone
Standard InChI InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8,15-16H,1H3
Standard InChI Key FGCATPMSNCVLQK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O

Introduction

Chemical Structure and Identification

2,4-Dihydroxy-4'-methylbenzophenone, also known as (2,4-dihydroxyphenyl)(4-methylphenyl)methanone, is a derivative of benzophenone featuring hydroxyl groups at the 2 and 4 positions of one aromatic ring and a methyl group at the 4' position of the second aromatic ring. The compound is characterized by the following identification parameters:

ParameterValue
CAS Number40444-43-7
Molecular FormulaC₁₄H₁₂O₃
Molecular Weight228.24 g/mol
IUPAC Name(2,4-dihydroxyphenyl)-(4-methylphenyl)methanone
InChIInChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8,15-16H,1H3
InChIKeyFGCATPMSNCVLQK-UHFFFAOYSA-N

The compound features a central carbonyl group connecting two aromatic rings, with the typical benzophenone scaffold modified by the presence of hydroxyl and methyl substituents .

Physical and Chemical Properties

2,4-Dihydroxy-4'-methylbenzophenone possesses distinctive physical and chemical properties that influence its behavior in various applications:

Physical Properties

PropertyValueMethod/Source
AppearanceOff-white to yellow solidExperimental
Melting PointNot specifically reported, similar derivatives 73-75°CEstimated from similar compounds
Boiling PointNot specifically reported, similar derivatives 170-175°C at 1 mm HgEstimated from similar compounds
Gibbs Free Energy (gf)-155.97 kJ/molJoback Method
Enthalpy of Formation (hf)-337.90 kJ/molJoback Method
Enthalpy of Fusion (hfus)32.87 kJ/molJoback Method
Enthalpy of Vaporization (hvap)84.75 kJ/molJoback Method

Solubility and Partition Properties

The compound demonstrates limited solubility in water but is soluble in various organic solvents:

PropertyValueMethod
Log10 Water Solubility-3.00Crippen Method
LogP (Octanol-Water Partition Coefficient)2.637Crippen Method
Molecular Volume173.910 cm³/molCalculated

Similar benzophenone derivatives show solubility in DMSO, methanol, ethanol, ether, and certain ketones, which suggests comparable solubility behavior for 2,4-Dihydroxy-4'-methylbenzophenone .

Synthesis Methods

Several synthetic routes can be employed to produce 2,4-Dihydroxy-4'-methylbenzophenone:

Friedel-Crafts Acylation

One common approach involves the Friedel-Crafts acylation between resorcinol (1,3-dihydroxybenzene) and 4-methylbenzoyl chloride using Lewis acid catalysts such as AlCl₃ or ZnCl₂. This method typically provides high-purity products but may have lower yields and requires removal of the catalyst after reaction .

Phase Transfer Catalysis

Phase transfer methods have been reported for synthesizing similar benzophenones, which could be adapted for 2,4-Dihydroxy-4'-methylbenzophenone synthesis. These methods typically use phase transfer agents like octadecyltrimethylammonium bromide to facilitate reaction between components in different phases .

Alternative Pathways

Analogous to other benzophenone derivatives, 2,4-Dihydroxy-4'-methylbenzophenone could potentially be synthesized through:

  • Reaction of appropriately substituted benzaldehydes with phenols in the presence of pyrrolidine

  • Condensation reactions between substituted benzoic acids and methylated phenols

  • O-demethylation of methoxylated precursors using HCl or other deprotection reagents

A representative synthesis pathway may involve protecting group strategies similar to those used for related compounds, with yields typically ranging from 40-95% depending on reaction conditions and purification methods .

Applications

2,4-Dihydroxy-4'-methylbenzophenone finds applications in several industries due to its UV-absorbing and photoprotective properties:

UV Protection in Polymers

The compound serves as an effective UV absorber in polymers, helping to:

  • Prevent photodegradation of materials exposed to sunlight

  • Maintain physical properties and appearance of outdoor products

  • Extend the service life of plastic materials and coatings

Cosmetics and Personal Care

Similar to other benzophenone derivatives, 2,4-Dihydroxy-4'-methylbenzophenone may be used in:

  • Sunscreen formulations to provide UV-A and UV-B protection

  • Cosmetic products to prevent degradation from light exposure

  • Hair care products to minimize UV-induced color fading

Analytical Applications

The compound is used in analytical chemistry:

  • As a standard for HPLC analysis

  • In separation techniques for benzophenone derivatives

  • For method development in pharmaceutical and cosmetic testing

Analytical Methods

Several analytical approaches have been developed to detect, quantify, and characterize 2,4-Dihydroxy-4'-methylbenzophenone:

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) methods have been established for the analysis of 2,4-Dihydroxy-4'-methylbenzophenone:

ParameterCondition
ColumnNewcrom R1 (Reverse Phase)
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
AlternativeFormic Acid (MS-compatible)
ApplicationsImpurity Analysis, Pharmacokinetics
ScalabilitySuitable for preparative separations

This method is effective for both analytical and preparative applications, allowing for efficient separation of the compound from related substances .

Spectroscopic Methods

Several spectroscopic techniques can be employed for characterization:

  • Infrared Spectroscopy (IR):

    • Available in the NIST database

    • Characteristic peaks for hydroxyl, carbonyl, and aromatic groups

    • Useful for confirming identity and purity

  • Nuclear Magnetic Resonance (NMR):

    • Provides structural confirmation

    • Used to determine substitution patterns

    • Valuable for purity assessment

  • Mass Spectrometry:

    • Provides molecular weight confirmation

    • Fragment patterns help confirm structure

    • Can be coupled with chromatography for complex analyses

Research Findings

Photochemical Properties

Research on benzophenone derivatives including 2,4-Dihydroxy-4'-methylbenzophenone has revealed important photochemical properties:

  • Absorption maxima typically in the UVA-UVB range (290-350 nm)

  • Photoexcited triplet states that contribute to UV protective effects

  • Potential for intramolecular hydrogen bonding that affects UV absorption

Metabolism and Biotransformation

Studies on related benzophenones suggest that 2,4-Dihydroxy-4'-methylbenzophenone may undergo several metabolic pathways:

  • Aromatic hydroxylation at various positions

  • Demethylation reactions

  • Conjugation with glucuronic acid or sulfate

  • Redox reactions affecting hydroxyl groups

These metabolic transformations may influence the compound's bioactivity, persistence, and potential toxicological properties.

Structure-Activity Relationships

Investigations of structure-activity relationships among benzophenone derivatives suggest that:

  • The position and number of hydroxyl groups significantly impact UV absorption properties

  • Methyl substitution influences lipophilicity and distribution in biological systems

  • The presence of specific functional groups affects photostability and reactive oxygen species generation

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